molecular formula C15H20N2O B15133605 6-Benzyl-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-2-one

6-Benzyl-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-2-one

Cat. No.: B15133605
M. Wt: 244.33 g/mol
InChI Key: BPWSSOPHPHWULI-UHFFFAOYSA-N
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Description

6-Benzyl-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-2-one is an organic compound with a complex structure that includes a naphthyridine core

Preparation Methods

The synthesis of 6-Benzyl-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimizing these reactions to increase yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and can vary depending on the desired application and scale of production .

Chemical Reactions Analysis

6-Benzyl-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-2-one can undergo various chemical reactions, including:

Scientific Research Applications

6-Benzyl-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Benzyl-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-2-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

6-Benzyl-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-2-one can be compared with similar compounds such as:

Properties

IUPAC Name

6-benzyl-1,3,4,4a,5,7,8,8a-octahydro-1,6-naphthyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-15-7-6-13-11-17(9-8-14(13)16-15)10-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWSSOPHPHWULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2C1CN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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